3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL
Overview
Description
3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL is a heterocyclic compound with the molecular formula C8H8BrNO It is characterized by a bromine atom attached to a cyclopenta[b]pyridine ring system, which includes a hydroxyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL typically involves the annulation of a pyridine ring to a substituted cyclopentanone or its enamine . One effective method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . Another approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and scalable catalysts to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water at 25°C.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkylating agents like 1,2-dibromoethane or benzyl chloride in the presence of a base such as triethylamine (Et3N).
Major Products
The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can exhibit different functional groups depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of fluorescent probes and inhibitors of protein kinases.
Medicine: Investigated for its hypoglycemic activity and as antagonists of calcium channels.
Industry: Employed as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL involves its interaction with specific molecular targets and pathways. For instance, as a protein kinase inhibitor, it may bind to the ATP-binding site of the kinase, thereby preventing phosphorylation of target proteins . In corrosion inhibition, it likely forms a protective layer on the metal surface, reducing oxidation and corrosion rates .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring system.
2,3-Cyclopentenopyridine analogues: These analogues are structurally related but have different functional groups and oxidation states.
Uniqueness
3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL is unique due to the presence of the bromine atom and hydroxyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogues .
Properties
IUPAC Name |
3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-3-5-1-2-7(11)8(5)10-4-6/h3-4,7,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOCPAPHUOPWDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)N=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676975 | |
Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379342-51-4 | |
Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5H,6H,7H-cyclopenta[b]pyridin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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